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Compound of Interest

Compound Name: Angenomalin

Cat. No.: B093187 Get Quote

Englerin A is a guaiane sesquiterpene isolated from the bark of the East African plant

Phyllanthus engleri. It has garnered significant attention due to its potent and selective growth

inhibition of renal cancer cell lines.[1] The primary mechanisms of action identified for Englerin

A's anticancer activity include the agonism of protein kinase C theta (PKCθ) and the agonism

of short transient receptor potential channels 4 and 5 (TRPC4/5).[1]

Structure-Activity Relationship of Englerin A
Analogues
Numerous synthetic analogues of Englerin A have been developed to explore its SAR and to

identify derivatives with improved activity and simpler synthesis. These studies have provided

valuable insights into the key structural features required for its biological activity.

Modifications at the C4 and C5 Positions
A significant breakthrough in the synthesis of Englerin A analogues was the development of

derivatives with an unsaturation in the cyclopentyl ring between C4 and C5.[1] This modification

led to compounds that were easier to synthesize while retaining high selectivity and growth-

inhibitory activity against renal cancer cell lines.[1]

Modifications of the Isopropyl Motif
The isopropyl group in the natural product has been a target for modification. Substitution of

the isopropyl moiety with cyclohexyl, phenyl, and cyclopropyl groups has been explored.[1]
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These changes have led to the discovery of novel analogues with potent activity, further

expanding the understanding of the steric and electronic requirements at this position.[1]

Importance of the Glycolate Residue
The presence of a glycolate residue at a specific position is crucial for the biological activity of

Englerin A. Analogues lacking this ester group (R=H) have consistently shown significantly

lower activity compared to those containing it.[1] This highlights the critical role of this functional

group in the molecule's interaction with its biological targets.

Quantitative Data Summary
The following table summarizes the growth-inhibitory activity of key Englerin A analogues

against the A498 renal cancer cell line.

Compound Modification
Growth Inhibition (A498
cells)

Englerin A Natural Product Highly potent

Analogue 9b
Cinnamate at C4, double bond

between C5 and C6
Interesting inhibition

Analogue 12b
Cinnamate at C4, double bond

between C5 and C6
Interesting inhibition

Analogues lacking glycolate

residue
R=H Much lower activity

Experimental Protocols
General Synthesis of Englerin A Analogues
The synthesis of the described Englerin A analogues was achieved through a previously

reported enantioselective synthetic route.[1] A key step in this synthesis is a stereoselective

gold(I)-catalyzed [2+2+2] alkyne/alkene/carbonyl cycloaddition.[1] This route serves as a

versatile platform for accessing a wide diversity of analogues.[1]
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Preparation of Ester Derivatives: Ester derivatives, such as compounds 12c–e and

carbonate 12f, were prepared from a common intermediate.[1]

Cell Growth Inhibition Assay: The synthesized compounds were tested against renal cancer

cell lines A498 and UO-31 to determine their cell growth inhibition properties.[1]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key aspects of Englerin A's synthesis and proposed

mechanism of action.

Caption: Gold(I)-catalyzed cycloaddition in Englerin A synthesis.
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Caption: Proposed dual mechanism of action for Englerin A.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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